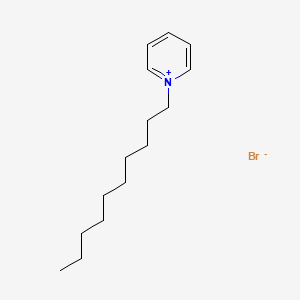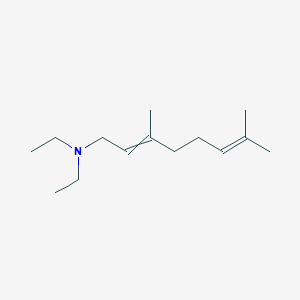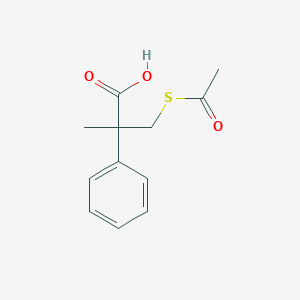![molecular formula C33H43IN4O4S2 B13797345 6-[(Diethylamino)sulfonyl]-4-((E)-3-[6-[(diethylamino)sulfonyl]-1-ethyl-4(1H)-quinolinylidene]-1-propenyl)-1-ethylquinolinium iodide](/img/structure/B13797345.png)
6-[(Diethylamino)sulfonyl]-4-((E)-3-[6-[(diethylamino)sulfonyl]-1-ethyl-4(1H)-quinolinylidene]-1-propenyl)-1-ethylquinolinium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(Diethylamino)sulfonyl]-4-((E)-3-[6-[(diethylamino)sulfonyl]-1-ethyl-4(1H)-quinolinylidene]-1-propenyl)-1-ethylquinolinium iodide is a complex organic compound with a unique structure that includes quinoline and sulfonyl groups
Preparation Methods
The synthesis of 6-[(Diethylamino)sulfonyl]-4-((E)-3-[6-[(diethylamino)sulfonyl]-1-ethyl-4(1H)-quinolinylidene]-1-propenyl)-1-ethylquinolinium iodide involves multiple steps. The preparation typically starts with the formation of the quinoline core, followed by the introduction of the sulfonyl groups. The reaction conditions often require specific catalysts and solvents to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized under specific conditions.
Reduction: The quinoline core can be reduced to form different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline and sulfonyl positions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-[(Diethylamino)sulfonyl]-4-((E)-3-[6-[(diethylamino)sulfonyl]-1-ethyl-4(1H)-quinolinylidene]-1-propenyl)-1-ethylquinolinium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes and pigments due to its unique structural properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The sulfonyl groups can participate in various biochemical pathways, while the quinoline core can interact with nucleic acids and proteins. These interactions can lead to the modulation of biological processes, making the compound a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Compared to other similar compounds, 6-[(Diethylamino)sulfonyl]-4-((E)-3-[6-[(diethylamino)sulfonyl]-1-ethyl-4(1H)-quinolinylidene]-1-propenyl)-1-ethylquinolinium iodide stands out due to its unique combination of quinoline and sulfonyl groups. Similar compounds include:
Quinoline derivatives: Compounds with similar quinoline cores but different substituents.
Sulfonyl-containing compounds: Molecules with sulfonyl groups but different core structures.
This compound’s unique structure provides distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C33H43IN4O4S2 |
|---|---|
Molecular Weight |
750.8 g/mol |
IUPAC Name |
(4E)-4-[(E)-3-[6-(diethylsulfamoyl)-1-ethylquinolin-1-ium-4-yl]prop-2-enylidene]-N,N,1-triethylquinoline-6-sulfonamide;iodide |
InChI |
InChI=1S/C33H43N4O4S2.HI/c1-7-34-22-20-26(30-24-28(16-18-32(30)34)42(38,39)36(9-3)10-4)14-13-15-27-21-23-35(8-2)33-19-17-29(25-31(27)33)43(40,41)37(11-5)12-6;/h13-25H,7-12H2,1-6H3;1H/q+1;/p-1 |
InChI Key |
FADOIAYMAICEPF-UHFFFAOYSA-M |
Isomeric SMILES |
CCN1C=C/C(=C\C=C\C2=C3C=C(C=CC3=[N+](C=C2)CC)S(=O)(=O)N(CC)CC)/C4=C1C=CC(=C4)S(=O)(=O)N(CC)CC.[I-] |
Canonical SMILES |
CCN1C=CC(=CC=CC2=C3C=C(C=CC3=[N+](C=C2)CC)S(=O)(=O)N(CC)CC)C4=C1C=CC(=C4)S(=O)(=O)N(CC)CC.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![diendo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride](/img/structure/B13797269.png)
![tert-Butyl (2S)-2-[2-(methanesulfonyl)ethyl]piperazine-1-carboxylate](/img/structure/B13797278.png)
![1H-Cyclopenta[b]pyridine,octahydro-,(4aR,7aR)-(9CI)](/img/structure/B13797290.png)



![Butanoicacid,3-[(1-phenylethyl)amino]-,ethyl ester,[r-(r*,s*)]-(9ci)](/img/structure/B13797319.png)

![1H-Pyrrolo[3,4-B]pyrazine-2,3,5,7(4H,6H)-tetrone](/img/structure/B13797324.png)


![Tripotassium 2,5-bis[4-[[4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-YL]azo]benzamido]benzenesulphonate](/img/structure/B13797347.png)

